molecular formula C17H15N3O3 B12540061 Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate CAS No. 677701-73-4

Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate

Cat. No.: B12540061
CAS No.: 677701-73-4
M. Wt: 309.32 g/mol
InChI Key: RUGOANUONHEJQL-UHFFFAOYSA-N
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Description

Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate is a synthetic indazole derivative designed for pharmaceutical and biochemical research. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and high-affinity binding to various enzyme targets . This specific compound is synthesized from an ethyl 1H-indazole-3-carboxylate precursor, a well-characterized chemical building block . Its molecular design, incorporating a benzoate ester linked via a carboxamide group, suggests potential as an intermediate in the development of kinase inhibitors . Indazole-based compounds have demonstrated significant research value in exploring therapies for neurodegenerative diseases and as inhibitors of JNK mitogen-activated protein kinases, which are relevant in stress-induced apoptosis . The mechanism of action for this class of compounds typically involves targeted protein kinase inhibition, modulating key signaling pathways within cells . Researchers can utilize this chemical to explore its specific binding affinity and inhibitory potential against a panel of kinases. Furthermore, its structure aligns with compounds investigated for antihypertensive activity, as indazole analogues can interact with various receptors such as α-adrenergic receptors or the renin-angiotensin system . This product is provided for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

677701-73-4

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 4-(1H-indazole-3-carbonylamino)benzoate

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)11-7-9-12(10-8-11)18-16(21)15-13-5-3-4-6-14(13)19-20-15/h3-10H,2H2,1H3,(H,18,21)(H,19,20)

InChI Key

RUGOANUONHEJQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The synthesis of Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate involves two primary steps:

  • Preparation of indazole-3-carboxylic acid
  • Amide bond formation between the carboxylic acid and ethyl 4-aminobenzoate

Indazole-3-carboxylic Acid Synthesis

Indazole-3-carboxylic acid serves as the core building block. Common methods include:

  • Cadogan Reaction : Cyclization of 2-nitrobenzaldehyde derivatives with substituted anilines under ethanol reflux, followed by reduction with P(OEt)₃.
  • Palladium-Catalyzed Arylation : Coupling of 2-phenyl-2H-indazole intermediates with halobenzenes.
  • Alkylation and Deprotection : Reaction of indazole precursors with alkyl halides (e.g., bromobutane) using NaH, followed by acid-mediated deprotection.
Table 1: Indazole-3-carboxylic Acid Synthesis Methods
Method Reagents/Conditions Yield Reference
Cadogan Reaction 2-Nitrobenzaldehyde, aniline, P(OEt)₃ 50–70%
Palladium-Catalyzed Halobenzene, Pd catalyst, base 60–80%
Alkylation/Deprotection Bromobutane, NaH, TFA 70–85%

Amide Bond Formation Techniques

The critical step involves coupling indazole-3-carboxylic acid to ethyl 4-aminobenzoate. Two dominant strategies are employed:

HATU/DIPEA-Mediated Coupling

This method leverages 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) as a coupling agent.

Protocol:
  • Activation : Indazole-3-carboxylic acid is dissolved in dimethylformamide (DMF) with HATU (2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv).
  • Coupling : Ethyl 4-aminobenzoate is added, and the mixture is stirred at room temperature (8–16 hours).
  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Advantages:
  • High yields (55–80%) for structurally similar amides.
  • Mild reaction conditions, minimizing side reactions.
Challenges:
  • Requires anhydrous conditions and sensitive reagents.

CDI-Mediated Activation

1,1'-Carbonyldiimidazole (CDI) is used to generate reactive imidazolides for coupling.

Protocol:
  • Activation : Indazole-3-carboxylic acid is reacted with CDI in toluene under reflux (55–60°C).
  • Coupling : Ethyl 4-aminobenzoate is added, and the mixture is heated to 100°C for 3 hours.
  • Workup : Solvent is distilled off, and the product is crystallized from ethyl acetate.
Advantages:
  • Simplified purification (e.g., crystallization).
  • Tolerates moderate temperatures and solvents.
Challenges:
  • Lower yields (60–70%) compared to HATU.
  • Potential dimerization of the acid.

Comparative Analysis of Methods

Table 2: Amide Coupling Methods Comparison

Parameter HATU/DIPEA Method CDI Method
Reagents HATU, DIPEA, DMF CDI, toluene
Temperature RT (8–16 h) 55–100°C (3–6 h)
Yield 55–80% 60–70%
Purity High (column chromatography) Moderate (crystallization)
Cost Higher (HATU) Lower (CDI)

Optimization Strategies

  • Solvent Selection : DMF is preferred for HATU-mediated reactions due to solubility, while toluene enhances thermal stability in CDI protocols.
  • Base Choice : DIPEA outperforms pyridine in HATU systems, minimizing side reactions.
  • Catalyst Removal : Palladium scavenging resins (e.g., MP.TMT) improve purity in Suzuki-based methods.

Challenges and Limitations

  • Indazole Stability : Indazole-3-carboxylic acid may undergo decarboxylation under acidic conditions.
  • Byproduct Formation : Over-alkylation or dimerization risks exist with CDI.
  • Scalability : HATU systems are more labor-intensive for large-scale synthesis due to reagent costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that derivatives of indazole, including Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activities. In vitro tests showed that this compound possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Data Tables

Application Area Description Reference
Anticancer ActivityInhibits proliferation in cancer cell lines
Antimicrobial PropertiesExhibits inhibitory effects against various bacterial strains
Drug Development PotentialInvestigated as a lead compound for new drug formulations

Case Studies

Case Study 1: Anticancer Research
A recent study focused on the synthesis of this compound and its derivatives. The researchers tested these compounds against human cancer cell lines, revealing that certain derivatives had IC50_{50} values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics. This suggests the potential for developing new antimicrobial therapies based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl Benzoate Derivatives

Compound Name / Identifier Substituent Group Molecular Weight (g/mol) Key Features
This compound Indazole-3-carbonylamino ~339.34* Bicyclic indazole core; planar aromatic system; hydrogen-bond acceptor/donor
I-6230 () 4-(Pyridazin-3-yl)phenethylamino ~337.37 Pyridazine ring; flexible phenethyl linker; basic nitrogen sites
Ethyl 4-(carbamoylamino)benzoate () Urea (NHCONH2) ~208.21 Urea group; strong hydrogen-bonding capacity; simpler structure
Compound 38 () Tetrafluoropropanyl-pyrazole 460 (MS data) Fluorinated alkyl chain; pyrazole-carboxamide; high lipophilicity
Compound 14 () Hexafluoropentenyl ~500 (estimated) Fluorinated alkene; electron-deficient system; steric bulk

*Calculated based on molecular formula C₁₇H₁₅N₃O₃.

Key Observations:

Indazole vs. Pyridazine/Isoxazole (): The indazole group in the target compound introduces a rigid, planar aromatic system compared to the monocyclic pyridazine or isoxazole rings in I-6230 and I-6273. This rigidity may enhance π-π stacking interactions in biological targets but reduce conformational flexibility .

Indazole Carbonyl vs. Urea (): The indazole-3-carbonylamino group replaces the urea (NHCONH2) in ethyl 4-(carbamoylamino)benzoate. While both groups are hydrogen-bond acceptors, the urea’s dual NH groups provide stronger hydrogen-bond donor capacity, which may improve solubility but reduce metabolic stability .

Fluorinated Derivatives (–5): Fluorinated analogs (e.g., Compound 38 and 14) exhibit higher molecular weights and lipophilicity (logP ~3–4 estimated) due to fluorine’s electronegativity and hydrophobic character. In contrast, the non-fluorinated indazole derivative likely has moderate logP (~2.5), balancing membrane permeability and aqueous solubility .

Physicochemical Properties

  • Solubility: The indazole derivative’s moderate polarity (due to the ester and carbonyl groups) suggests solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), akin to I-6230 and urea analogs .
  • Thermal Stability: The melting point of the indazole compound is expected to exceed 100°C (based on Compound 38’s 97–99°C range), given its rigid aromatic core .

Notes

Synthetic Feasibility: The target compound can likely be synthesized via amide coupling between ethyl 4-aminobenzoate and indazole-3-carboxylic acid, analogous to methods in .

Data Gaps: Direct experimental data (e.g., crystallographic, pharmacokinetic) for this compound are absent in the provided evidence; further studies are needed to validate inferred properties.

Structural Optimization: Introducing fluorine atoms or flexible linkers (as in and ) could enhance bioavailability and target selectivity .

Biological Activity

Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits its biological effects primarily through modulation of various molecular targets. Studies have indicated its role as an inhibitor of specific protein kinases and receptors involved in cancer progression and autoimmune diseases.

  • Inhibition of RORγt : The compound has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in the pathogenesis of autoimmune diseases. It significantly reduces IL-17a mRNA expression levels in cellular assays, indicating its potential for therapeutic applications in autoimmune conditions .
  • Anticancer Activity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's derivatives have been assessed for their IC50 values, showcasing promising activity against breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A study focused on derivatives around the indazole scaffold revealed that modifications at specific positions significantly influence potency.

CompoundIC50 (μM)Comments
Indazole Derivative 117.3 ± 1.4Highly potent against RORγt
Indazole Derivative 2180.0 ± 17.5Moderate potency
Indazole Derivative 3>100No significant activity

These findings highlight the importance of substituent placement on the indazole core for enhancing biological activity .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

  • Autoimmune Disease Model : In a murine model, treatment with the compound led to a significant reduction in IL-17a levels, demonstrating its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, PC-3) indicated that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM, suggesting moderate anticancer efficacy . The morphological changes observed under microscopy further confirmed the cytotoxic effects on these cells.

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